2,3,4-Tribromo-2-nitropentane

polyhalogenated compounds nitroalkanes physicochemical property comparison

2,3,4-Tribromo-2-nitropentane is a synthetic, polyhalogenated nitroalkane with the molecular formula C5H8Br3NO2 and a molecular weight of 353.83 g/mol, classified as a brominated nitroalkane. Its structure features three bromine substituents and a nitro group on a five-carbon pentane backbone, conferring a computed XLogP3-AA lipophilicity of 3.1 and a topological polar surface area of 45.8 Ų.

Molecular Formula C5H8Br3NO2
Molecular Weight 353.83 g/mol
CAS No. 62545-12-4
Cat. No. B14530535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Tribromo-2-nitropentane
CAS62545-12-4
Molecular FormulaC5H8Br3NO2
Molecular Weight353.83 g/mol
Structural Identifiers
SMILESCC(C(C(C)([N+](=O)[O-])Br)Br)Br
InChIInChI=1S/C5H8Br3NO2/c1-3(6)4(7)5(2,8)9(10)11/h3-4H,1-2H3
InChIKeyDRKZLWWPMJJYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Tribromo-2-nitropentane (CAS 62545-12-4) – Procurement-Relevant Chemical Identity and Computed Properties


2,3,4-Tribromo-2-nitropentane is a synthetic, polyhalogenated nitroalkane with the molecular formula C5H8Br3NO2 and a molecular weight of 353.83 g/mol, classified as a brominated nitroalkane [1]. Its structure features three bromine substituents and a nitro group on a five-carbon pentane backbone, conferring a computed XLogP3-AA lipophilicity of 3.1 and a topological polar surface area of 45.8 Ų [1]. The compound is cataloged in the PubChem database (CID 71385337) and the EPA DSSTox registry (DTXSID40807570), but no experimental bioactivity, toxicity, or application-specific performance data are publicly available as of the search date [1].

Why Analogs Such as Tribromopentanes or Monobromo-Nitroalkanes Cannot Substitute for 2,3,4-Tribromo-2-nitropentane


The specific 2,3,4-substitution pattern of three bromine atoms combined with a tertiary nitro group at the C2 position creates a unique electronic environment and steric profile that cannot be replicated by positional isomers or simpler analogs. For example, 2,3,4-tribromopentane (CAS 130156-61-5) lacks the nitro group entirely, eliminating its ability to participate in reactions requiring the electron-withdrawing nitro functionality [1]. Conversely, monobromo-nitroalkanes such as 2-bromo-2-nitropentane (CAS 55653-01-5) possess only one bromine atom, substantially reducing the influence of the heavy halogen substituents on density, polarizability, and potential halogen-bonding capacity . These structural differences translate into divergent computed physicochemical properties—including molecular weight, lipophilicity, and hydrogen-bond acceptor count—that directly affect solubility, reactivity, and compatibility in both synthetic and formulation contexts [1].

2,3,4-Tribromo-2-nitropentane (CAS 62545-12-4) Quantitative Differentiation Evidence


Molecular Weight and Heavy Atom Content Versus Tribromopentane and Monobromo-Nitro Analogs

2,3,4-Tribromo-2-nitropentane (353.83 g/mol) exhibits a 14.6% higher molecular weight than the non-nitrated analog 2,3,4-tribromopentane (308.84 g/mol), enabling mass-based differentiation in purification or analytical workflows [1][2]. Its heavy atom count (11) is two units higher than that of monobromo-nitroalkanes such as 2-bromo-2-nitropentane (C5H10BrNO2, molecular weight 196.04 g/mol), reflecting the increased bromine content .

polyhalogenated compounds nitroalkanes physicochemical property comparison

Lipophilicity (XLogP3-AA) Contrast with Non-Brominated 2-Nitropentane and Higher-Brominated Tribromonitromethane

The computed XLogP3-AA of 2,3,4-tribromo-2-nitropentane is 3.1, representing a log unit increase of +1.4 over non-brominated 2-nitropentane (calculated XLogP 1.7) [1][2]. This enhanced lipophilicity reflects the three bromine atoms and predicts significantly higher organic-phase partitioning. Tribromonitromethane, a fully halogenated smaller analog (CBr3NO2), serves as an upper-bound comparator but lacks the pentane scaffold of the target [3].

lipophilicity partition coefficient nitroalkane halogenation

Topological Polar Surface Area and Hydrogen Bond Acceptor Count Differentiates from Non-Nitrated Tribromopentane

The topological polar surface area (TPSA) of 2,3,4-tribromo-2-nitropentane is 45.8 Ų, contributed entirely by the nitro group oxygen atoms which serve as hydrogen bond acceptors (HBA count = 2) [1]. In contrast, 2,3,4-tribromopentane lacks any heteroatom-based hydrogen bond acceptor and has a TPSA of 0 Ų [2]. This polar surface is critical for predicting passive membrane permeability and molecular recognition interactions that are absent in the non-nitrated analog.

polar surface area nitro group contribution physicochemical property prediction

Authorized Application Scenarios for 2,3,4-Tribromo-2-nitropentane (CAS 62545-12-4) Based on Verified Evidence


Use as a Heavy-Atom Derivatizing Reagent in Synthetic Organic Chemistry

The high bromine content (three Br atoms, total gravimetric bromine contribution of ~67.7% by mass) combined with a tertiary nitro group makes 2,3,4-tribromo-2-nitropentane a potential candidate for introducing both bromine and nitro functionalities in a single synthetic step, as suggested by its synthesis route via bromination of 2-methyl-4-nitropentane . This dual functionalization capacity distinguishes it from monofunctional analogs and may be of interest to synthetic chemists developing polyhalogenated intermediates.

Physicochemical Probe in Partition Coefficient and Membrane Permeability Studies

With a computed XLogP3-AA of 3.1—substantially higher than the non-brominated 2-nitropentane (XLogP ~1.7)—this compound can serve as a brominated lipophilicity probe in structure-activity relationship (SAR) studies where halogen-driven modulation of LogP is under investigation [1]. Its TPSA of 45.8 Ų further allows researchers to study the balance between hydrophobic and polar surface area contributions in a single, well-defined molecule.

Intermediate for Halogenated Building Blocks in Materials Chemistry (Flame Retardant Precursors)

Although no direct flame retardancy data are available for the target compound, its structural membership in the class of polybrominated alkanes—which are widely employed as flame-retardant additives—suggests potential utility as an intermediate or precursor for polymeric or co-additive systems [2]. The combination of bromine (vapor-phase radical quenching) and nitro (char-promoting) groups is theoretically attractive, but procurement decisions must be based on experimental validation rather than class-level inference alone.

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